Formononetin-D3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Formononetin-D3 is the non-negotiable deuterated internal standard for accurate formononetin LC-MS/MS quantification in plasma, urine, tissues, and complex matrices (e.g., red clover, supplements). Its 3.03 Da mass shift and near-identical chemical behavior correct matrix effects, extraction variability, and ionization suppression—failures common with non-isotopic alternatives. ≥99% purity minimizes interference, meeting stringent regulatory validation requirements. Essential for pharmacokinetic studies, food analysis, and QA/QC. Request COA and custom synthesis options.

Molecular Formula C16H12O4
Molecular Weight 271.28 g/mol
Cat. No. B12403468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormononetin-D3
Molecular FormulaC16H12O4
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3
InChIKeyHKQYGTCOTHHOMP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formononetin-D3: A Stable Isotope-Labeled Internal Standard for Isoflavone Quantification


Formononetin-D3 is a deuterated analog of the phytoestrogen isoflavone formononetin, in which three hydrogen atoms are replaced by deuterium (²H) . This stable isotope labeling creates a 3.03 Da mass shift relative to the unlabeled analyte (m/z 271.28 vs. 268.26) , enabling its primary application as an internal standard (IS) for precise and accurate quantification of formononetin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound exhibits near-identical chemical behavior to the native analyte, allowing it to co-elute and co-ionize, thereby correcting for variations in sample preparation, extraction efficiency, and instrument response .

Why Formononetin-D3 Cannot Be Substituted with Non-Isotopic or Alternative Internal Standards


Generic substitution of Formononetin-D3 with non-isotopic internal standards (e.g., sulfamethoxazole, luteolin) or even with non-deuterated structural analogs can introduce significant quantitative bias and method failure. Non-isotopic standards often exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies in the presence of complex biological matrices, leading to inaccurate compensation for matrix effects [1]. Furthermore, studies comparing deuterated (²H) and ¹³C-labeled internal standards have demonstrated that deuterated IS can experience differential matrix effects and retention time shifts due to isotopic effects, potentially causing negatively biased quantitative results (up to -38.4% in some cases) if not carefully validated [2]. Therefore, the precise molecular mimicry of Formononetin-D3 is a non-negotiable requirement for achieving the high accuracy and precision demanded by validated bioanalytical methods, making it an irreplaceable component in any robust formononetin quantification workflow [1].

Formononetin-D3: Quantitative Differentiation Evidence for Procurement Decisions


Quantitative Mass Differentiation from Unlabeled Analyte for MS Detection

Formononetin-D3 provides a definitive 3.03 Da mass shift from the unlabeled Formononetin analyte, which is essential for reliable mass spectrometric differentiation and quantitation . This mass difference ensures that the internal standard's signal does not interfere with the analyte's, a critical requirement for accurate isotope dilution mass spectrometry .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Comparative Mitigation of Matrix Effects: Deuterated vs. ¹³C-Labeled Standards

While Formononetin-D3 is a powerful tool, procurement decisions must consider class-level evidence on deuterated IS performance. A systematic comparison of deuterated (²H₇) vs. ¹³C₆-labeled internal standards for quantifying a urinary biomarker found that the deuterated IS generated negatively biased results by an average of -38.4% due to differential matrix effects, whereas the ¹³C-labeled IS showed no significant bias [1]. This highlights a potential limitation of deuterated IS that should be accounted for during method development, reinforcing the need for a validated IS rather than a non-isotopic alternative.

Matrix Effect LC-ESI-MS-MS Method Validation

Certified High Purity vs. Lower-Grade Alternatives

Formononetin-D3 is commercially available with a certified purity of ≥99% from reputable vendors , which is a significant differentiator from lower-purity (e.g., 95%) or non-certified alternatives . High purity is essential to minimize interference from unlabeled formononetin or other impurities that could compromise the accuracy of quantification, especially at low analyte concentrations.

Purity Quality Control Analytical Standard

Optimal Application Scenarios for Formononetin-D3 Based on Quantitative Evidence


Validated Bioanalytical Method Development for Pharmacokinetic Studies

Formononetin-D3 is the required internal standard for developing and validating LC-MS/MS methods to quantify formononetin in plasma, urine, or tissues during preclinical and clinical pharmacokinetic studies. Its 3.03 Da mass shift ensures specific detection, while its high purity (≥99%) minimizes interference, meeting stringent regulatory guidelines for bioanalytical method validation . The use of a stable isotope-labeled IS is critical for correcting matrix effects and achieving the required accuracy and precision (e.g., intra- and inter-day precision RSD < 9.96%, accuracy within ±11.25% of nominal) .

Accurate Quantification in Complex Matrices (Food, Plant, Environmental Samples)

For quantifying formononetin in complex solid matrices like red clover, soil, or manure, Formononetin-D3 provides a robust solution to compensate for significant analyte losses and matrix-induced ion suppression. Comparable methods using ¹³C₃-labeled formononetin have demonstrated relative recoveries ranging from 75% to 105% across diverse matrices, proving the effectiveness of isotope dilution for correcting analytical variability . Formononetin-D3 is the optimal deuterated analog for achieving similar correction in these challenging sample types, where formononetin can be a dominant isoflavone (up to 12.5 mg/g in red clover) .

Quality Control of Dietary Supplements and Nutraceuticals

In the analysis of phytoestrogens in dietary supplements, where formononetin is a key constituent, the use of Formononetin-D3 as an internal standard is essential for accurate quantification. Studies on isoflavone analysis in supplements have identified concentration-specific ionization suppression for formononetin, which can lead to underestimation without proper correction . Formononetin-D3, with its near-identical physicochemical properties, is the ideal tool to correct for this suppression, ensuring compliance with label claims and providing reliable data for regulatory and quality assurance purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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